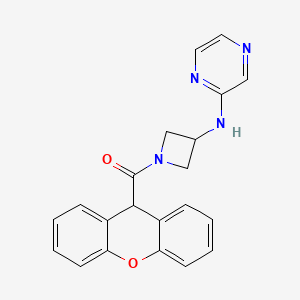

(3-(pyrazin-2-ylamino)azetidin-1-yl)(9H-xanthen-9-yl)methanone

Description

(3-(Pyrazin-2-ylamino)azetidin-1-yl)(9H-xanthen-9-yl)methanone is a hybrid heterocyclic compound featuring three distinct structural motifs:

- Xanthone core: The 9H-xanthen-9-yl group provides a planar, aromatic scaffold known for its bioactivity in enzyme inhibition and photophysical properties.

- Azetidine ring: A four-membered nitrogen-containing ring that enhances conformational rigidity and influences pharmacokinetic properties.

Properties

IUPAC Name |

[3-(pyrazin-2-ylamino)azetidin-1-yl]-(9H-xanthen-9-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2/c26-21(25-12-14(13-25)24-19-11-22-9-10-23-19)20-15-5-1-3-7-17(15)27-18-8-4-2-6-16(18)20/h1-11,14,20H,12-13H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEESHDRNXDZVLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)NC5=NC=CN=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(pyrazin-2-ylamino)azetidin-1-yl)(9H-xanthen-9-yl)methanone , identified by the CAS number 2319839-56-8 , is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 358.4 g/mol . The structure comprises a pyrazine moiety linked to an azetidine ring and a xanthenone core, which may contribute to its biological activities.

| Property | Value |

|---|---|

| CAS Number | 2319839-56-8 |

| Molecular Formula | |

| Molecular Weight | 358.4 g/mol |

Biological Activity Overview

Research indicates that compounds containing pyrazine and xanthenone derivatives often exhibit significant biological activities, including:

- Anticancer Activity : Pyrazine derivatives have been studied for their ability to inhibit cancer cell proliferation. The structural features of this compound suggest potential interactions with cellular pathways involved in tumor growth.

- Antimicrobial Properties : Compounds similar to this one have shown efficacy against various bacterial strains and fungi, indicating a potential role as antimicrobial agents.

- Enzyme Inhibition : Some studies have focused on the inhibition of phosphodiesterase enzymes by pyrazine compounds, which may lead to increased intracellular signaling molecules beneficial in treating certain conditions like depression and anxiety.

The exact mechanism of action for this compound is still under investigation. However, based on related compounds, it is hypothesized that:

- Targeting Enzymatic Pathways : The compound may inhibit specific enzymes involved in critical metabolic pathways, leading to altered cellular functions.

- Cellular Signaling Modulation : By interacting with receptors or signaling molecules, it could modulate pathways that control cell proliferation and apoptosis.

Case Study 2: Antimicrobial Efficacy

Research has indicated that compounds with similar structures possess antimicrobial properties against Gram-positive and Gram-negative bacteria. For example, derivatives showed an IC50 value in the low micromolar range against Staphylococcus aureus and Escherichia coli.

Comparison with Similar Compounds

Research Implications and Gaps

- Bioactivity: While xanthone derivatives in show DPP-4 inhibition, the target compound’s azetidine-pyrazine group may unlock novel mechanisms (e.g., kinase or epigenetic modulation).

- Synthetic Challenges : highlights reflux-based methods for oxadiazoles, but the target compound’s azetidine ring likely requires strain-driven cyclization or transition-metal catalysis.

- Structural Optimization : Substituting the xanthone’s 3-position with azetidine-pyrazine introduces steric and electronic effects that could be fine-tuned for improved pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.